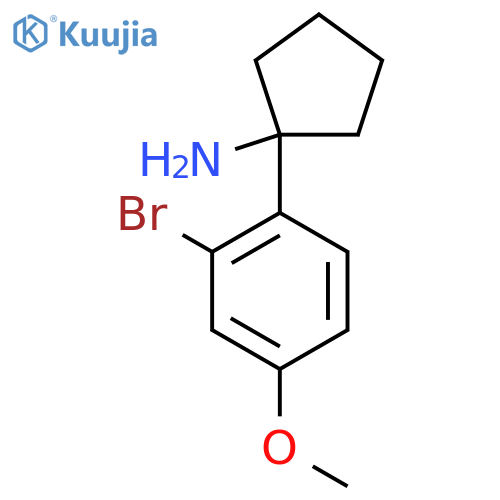

Cas no 1704150-95-7 (1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine)

1704150-95-7 structure

商品名:1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine

1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine

- 1704150-95-7

- EN300-1907256

-

- インチ: 1S/C12H16BrNO/c1-15-9-4-5-10(11(13)8-9)12(14)6-2-3-7-12/h4-5,8H,2-3,6-7,14H2,1H3

- InChIKey: KYZQTTYJGNABRB-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=CC=1C1(CCCC1)N)OC

計算された属性

- せいみつぶんしりょう: 269.04153g/mol

- どういたいしつりょう: 269.04153g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 35.2Ų

1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1907256-0.05g |

1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine |

1704150-95-7 | 0.05g |

$827.0 | 2023-09-18 | ||

| Enamine | EN300-1907256-0.25g |

1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine |

1704150-95-7 | 0.25g |

$906.0 | 2023-09-18 | ||

| Enamine | EN300-1907256-1g |

1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine |

1704150-95-7 | 1g |

$986.0 | 2023-09-18 | ||

| Enamine | EN300-1907256-10g |

1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine |

1704150-95-7 | 10g |

$4236.0 | 2023-09-18 | ||

| Enamine | EN300-1907256-10.0g |

1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine |

1704150-95-7 | 10g |

$4236.0 | 2023-06-01 | ||

| Enamine | EN300-1907256-0.5g |

1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine |

1704150-95-7 | 0.5g |

$946.0 | 2023-09-18 | ||

| Enamine | EN300-1907256-5g |

1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine |

1704150-95-7 | 5g |

$2858.0 | 2023-09-18 | ||

| Enamine | EN300-1907256-1.0g |

1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine |

1704150-95-7 | 1g |

$986.0 | 2023-06-01 | ||

| Enamine | EN300-1907256-5.0g |

1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine |

1704150-95-7 | 5g |

$2858.0 | 2023-06-01 | ||

| Enamine | EN300-1907256-0.1g |

1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine |

1704150-95-7 | 0.1g |

$867.0 | 2023-09-18 |

1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

1704150-95-7 (1-(2-bromo-4-methoxyphenyl)cyclopentan-1-amine) 関連製品

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬